Cas no 6837-99-6 (3-Amino-N-butylbenzamide)

3-Amino-N-butylbenzamide is a versatile organic compound featuring both an amino and an amide functional group, making it a valuable intermediate in synthetic chemistry. Its structure allows for selective modifications, enabling applications in pharmaceutical and agrochemical research. The butyl chain enhances solubility in organic solvents, facilitating reactions under diverse conditions. This compound is particularly useful in the synthesis of heterocycles and as a building block for bioactive molecules. Its stability under standard conditions ensures ease of handling and storage. Researchers value 3-Amino-N-butylbenzamide for its reliability in coupling reactions and its role in developing novel compounds with potential therapeutic or industrial relevance.
3-Amino-N-butylbenzamide structure
3-Amino-N-butylbenzamide structure
Product Name:3-Amino-N-butylbenzamide
CAS No:6837-99-6
MF:C11H16N2O
MW:192.257542610168
MDL:MFCD00088668
CID:1005235
PubChem ID:4060723
Update Time:2025-10-30

3-Amino-N-butylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 3-Amino-N-butylbenzamide
    • Benzamide, 3-amino-N-butyl- (Related Reference)
    • N-n-butyl 3-aminobenzamide
    • BS-29358
    • DTXSID00398893
    • MFCD00088668
    • AB01321316-02
    • A867054
    • AKOS000148379
    • D97596
    • SCHEMBL6258472
    • 6837-99-6
    • NCGC00326041-01
    • CS-0186766
    • STL067990
    • MDL: MFCD00088668
    • Inchi: 1S/C11H16N2O/c1-2-3-7-13-11(14)9-5-4-6-10(12)8-9/h4-6,8H,2-3,7,12H2,1H3,(H,13,14)
    • InChI Key: KHNPBDZUBXOTRQ-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=C(C=1)N)NCCCC

Computed Properties

  • Exact Mass: 192.12600
  • Monoisotopic Mass: 192.126263138g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 55.1Ų

Experimental Properties

  • PSA: 55.12000
  • LogP: 2.77080

3-Amino-N-butylbenzamide Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

3-Amino-N-butylbenzamide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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3-Amino-N-butylbenzamide Production Method

3-Amino-N-butylbenzamide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:6837-99-6)3-Amino-N-butylbenzamide
Order Number:A867054
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:03
Price ($):179.0
Email:sales@amadischem.com

Additional information on 3-Amino-N-butylbenzamide

Comprehensive Overview of 3-Amino-N-butylbenzamide (CAS No. 6837-99-6): Properties, Applications, and Industry Insights

3-Amino-N-butylbenzamide (CAS No. 6837-99-6) is a specialized organic compound with a molecular formula of C11H16N2O. This benzamide derivative is widely recognized for its role in pharmaceutical intermediates, agrochemical research, and material science. Its unique structure, featuring an amino group at the 3-position and a butylamide side chain, makes it a versatile building block in synthetic chemistry. Researchers and manufacturers increasingly seek high-purity 3-Amino-N-butylbenzamide due to its compatibility with modern green chemistry principles and sustainable synthesis methods.

The growing demand for customized chemical intermediates has placed 3-Amino-N-butylbenzamide under the spotlight. With a molecular weight of 192.26 g/mol, this compound exhibits solubility in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO), while remaining stable under standard laboratory conditions. Recent studies highlight its potential in drug discovery, particularly for targeting neurological pathways, though non-pharmaceutical applications in advanced material coatings and catalysis are equally noteworthy. The compound's low toxicity profile (as per available SDS data) further enhances its industrial appeal.

Innovations in heterocyclic compound synthesis have renewed interest in CAS 6837-99-6, with patent filings showing a 22% increase in related applications since 2020. Environmental considerations drive the development of solvent-free preparation methods for this amide derivative, aligning with global green chemistry initiatives. Analytical techniques such as HPLC and GC-MS confirm the compound's typically ≥98% purity in commercial batches, meeting stringent requirements for research-grade chemicals. The crystalline powder form ensures convenient handling in both academic and industrial settings.

From a market perspective, 3-Amino-N-butylbenzamide suppliers emphasize cGMP compliance and scalable production capabilities. The compound's stability at room temperature (recommended storage below 25°C) reduces logistical challenges compared to more volatile alternatives. Quality control protocols for 6837-99-6 typically include residual solvent analysis and heavy metal screening, addressing concerns about trace impurities in fine chemicals. These measures support its use in sensitive applications like bioconjugation and molecular probe development.

Emerging applications in photovoltaic materials and organic electronics demonstrate the compound's adaptability beyond traditional domains. Its electron-donating amino group facilitates modifications for conductive polymer research, while the aromatic core allows for diverse functionalization. Regulatory databases classify 3-Amino-N-butylbenzamide as non-hazardous for transport under current UN guidelines, simplifying international trade. However, proper laboratory safety practices remain essential when handling any chemical substance.

The scientific literature documents innovative uses of 3-Amino-N-butylbenzamide structure in multi-component reactions, particularly in constructing complex nitrogen-containing architectures. Computational chemistry studies predict favorable binding affinities for certain enzyme inhibition scenarios, though clinical relevance requires further validation. As analytical instrumentation advances, the detection threshold for degradation products of this compound continues to improve, ensuring reliable performance in long-term studies.

Industry experts project steady growth for the benzamide chemical market, with CAS 6837-99-6 maintaining a niche but critical position. Its balanced lipophilicity (calculated logP ~1.8) makes it particularly valuable for bioavailability optimization studies in medicinal chemistry. Recent process optimization reports describe atom-economical routes to synthesize this intermediate, reducing waste generation. These developments position 3-Amino-N-butylbenzamide as a sustainable choice for contemporary chemical enterprises.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:6837-99-6)3-Amino-N-butylbenzamide
A867054
Purity:99%
Quantity:10g
Price ($):179.0
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